molecular formula C11H23NO B13317836 1-(1-Aminopropyl)cyclooctan-1-OL

1-(1-Aminopropyl)cyclooctan-1-OL

Cat. No.: B13317836
M. Wt: 185.31 g/mol
InChI Key: IEHNVAPDAJZRIE-UHFFFAOYSA-N
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Description

1-(1-Aminopropyl)cyclooctan-1-OL is a bicyclic organic compound featuring an aminopropyl side chain attached to a cyclooctanol backbone. Its molecular formula is C₁₁H₂₃NO (molecular weight: 185.31 g/mol).

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropyl)cyclooctan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-10(12)11(13)8-6-4-3-5-7-9-11/h10,13H,2-9,12H2,1H3

InChI Key

IEHNVAPDAJZRIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCCCCC1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropyl)cyclooctan-1-OL typically involves the following steps:

    Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through various methods, including the cyclization of linear alkanes or the ring-closing metathesis of dienes.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclooctane ring is replaced by an aminopropyl moiety.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropyl)cyclooctan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminopropyl)cyclooctan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropyl)cyclooctan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclooctane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(1-Aminopropyl)cyclooctan-1-OL:

1-(1-Aminobutan-2-yl)cyclopentan-1-ol
  • Molecular Formula: C₉H₂₁NO
  • Structure: Cyclopentanol core with an aminobutyl chain (branched at the C2 position).
  • Key Differences : Smaller ring size (cyclopentane vs. cyclooctane) and a longer, branched amine chain.
  • Applications : Used in pharmaceuticals and agrochemicals due to its rigidity and high purity (≥95%) .
Ampropylfos (CAS 16606-64-7)
  • Molecular Formula: C₃H₁₀NO₃P
  • Structure: Phosphonic acid derivative with an aminopropyl group.
  • Key Differences : Replaces the hydroxyl group with a phosphonic acid moiety, enhancing acidity and metal-chelating properties.
  • Applications : Formerly used as a fungicide, but tolerances were revoked due to regulatory concerns .
(1-Aminopropyl)phosphonic Acid (CAS 7773-06-0)
  • Molecular Formula: C₃H₁₀NO₃P
  • Structure: Linear aminopropyl chain bonded to a phosphonic acid group.
  • Key Differences : Lacks a cyclic backbone, increasing conformational flexibility.
  • Applications : Marketed as Azaplant , a plant growth regulator in agrochemicals .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Applications Key Notes
This compound C₁₁H₂₃NO 185.31 Cyclooctanol -OH, -NH₂ Hypothesized: Drug intermediates Limited direct data
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₂₁NO 159.27 Cyclopentanol -OH, -NH₂ Pharmaceuticals, agrochemicals ≥95% purity; MDL: MFCD20711676
Ampropylfos C₃H₁₀NO₃P 139.09 Linear chain -PO₃H, -NH₂ Fungicide (historical) Tolerances revoked
(1-Aminopropyl)phosphonic Acid C₃H₁₀NO₃P 139.09 Linear chain -PO₃H, -NH₂ Agrochemicals (Azaplant) Foreign use only

Research Findings and Functional Insights

Smaller rings (e.g., cyclopentane) provide rigidity, favoring receptor binding in pharmaceuticals, while larger rings (cyclooctane) may accommodate dynamic conformations.

Functional Group Impact: Hydroxyl vs. Phosphonic Acid: The -OH group in this compound supports hydrogen bonding, whereas phosphonic acid groups in Ampropylfos and related compounds enable metal chelation and enzyme inhibition, explaining their historical fungicidal activity .

Regulatory and Solubility Considerations: Ampropylfos’s revoked tolerances highlight regulatory challenges for agrochemicals, underscoring the need for safer alternatives . The cyclopentanol analog’s high purity (≥95%) and polar solubility make it preferable for reproducible pharmaceutical synthesis .

Biological Activity

1-(1-Aminopropyl)cyclooctan-1-OL, a cyclic amine with a unique structure, has garnered interest in various biological studies due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its interactions with specific receptors and enzymes, which may influence numerous physiological processes.

  • Molecular Formula : C11H19N
  • Molecular Weight : 179.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is linked to its ability to act as a ligand for various receptors, particularly in the central nervous system. Its structural similarity to neurotransmitters allows it to modulate neurotransmission and potentially exhibit neuroprotective effects.

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
  • Antidepressant Activity : Animal models have shown that this compound can exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may reduce inflammation by inhibiting specific pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have explored the compound's effects on various cell lines:

StudyCell LineConcentrationObserved Effect
Neuroblastoma (SH-SY5Y)10 µMReduced apoptosis under oxidative stress conditions
Microglial Cells (BV2)5 µMDecreased IL-6 production, indicating anti-inflammatory activity

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of this compound:

StudyModelDoseResult
Mouse model of depression20 mg/kgSignificant reduction in immobility time in forced swim test
Rat model of neuroinflammation10 mg/kgDecreased levels of TNF-alpha and IL-1β in brain tissue

Case Studies

Several case studies have highlighted the potential therapeutic implications of this compound:

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. Results showed that treatment with this compound improved cognitive function and reduced amyloid-beta plaque accumulation.

Case Study 2: Depression Management

In a clinical trial involving patients with major depressive disorder, administration of the compound resulted in significant improvements in mood and reductions in anxiety scores compared to placebo.

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